4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrrolo[2,3-b]pyridine core. The unique arrangement of these halogens imparts distinct chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyrrolo[2,3-b]pyridine core can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions to modify the oxidation state of the halogen substituents.
Coupling Reactions: The presence of halogens makes it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (Pd/C) and ligands like triphenylphosphine (PPh3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked products .
Scientific Research Applications
4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the design of bioactive molecules and probes for studying biological pathways.
Medicine: It is a key intermediate in the development of pharmaceutical agents, including kinase inhibitors and antiviral drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), thereby modulating cell proliferation and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness
4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogens, which provides a versatile platform for further functionalization and derivatization. This makes it a valuable intermediate for the synthesis of a wide range of bioactive compounds and materials .
Properties
Molecular Formula |
C7H3BrClIN2 |
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Molecular Weight |
357.37 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12) |
InChI Key |
YOQRCPKJAFZLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)Br)I |
Origin of Product |
United States |
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